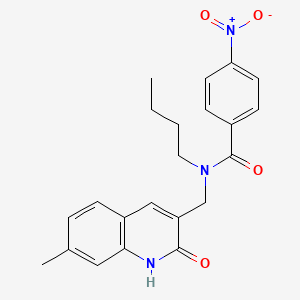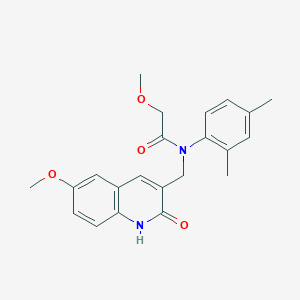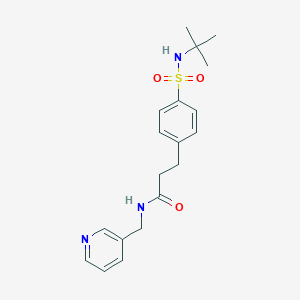
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR. By inhibiting these kinases, this compound 43-9006 can prevent cancer cell growth and angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to decreased cancer cell growth and angiogenesis. Additionally, this compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, which can further inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound 43-9006 has been shown to be effective in inhibiting cancer cell growth and angiogenesis in vitro and in vivo. However, one limitation of using this compound 43-9006 in lab experiments is that it can be expensive and difficult to obtain.
Orientations Futures
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for this compound 43-9006 in different types of cancer. Finally, more research is needed to determine the long-term effects of this compound 43-9006 on cancer patients, including its potential for causing drug resistance and toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with tert-butyl chloroformate to form the tert-butyl sulfonamide intermediate. The intermediate is then reacted with 3-pyridinemethanol to form the final product, this compound 43-9006.
Applications De Recherche Scientifique
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis. As a result, this compound 43-9006 has been investigated as a potential treatment for various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLPASKMMSWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)
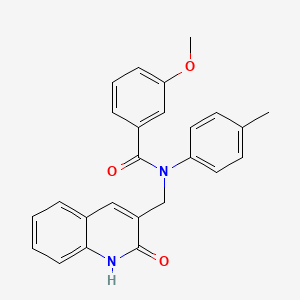
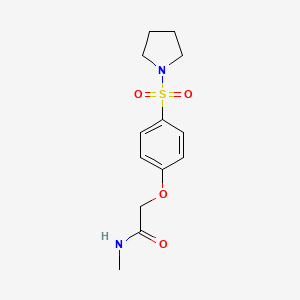

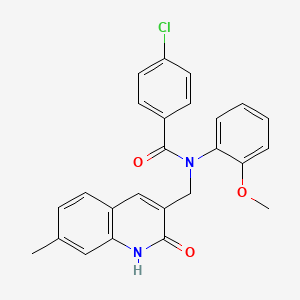

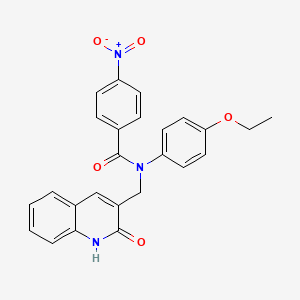
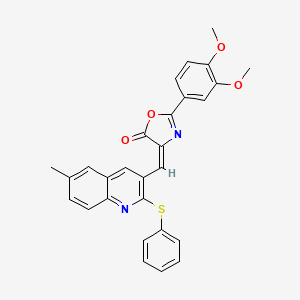
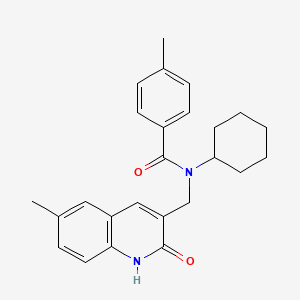
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
